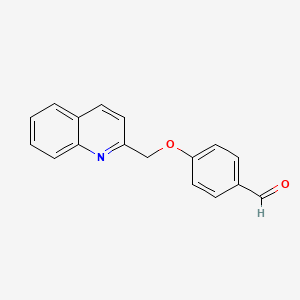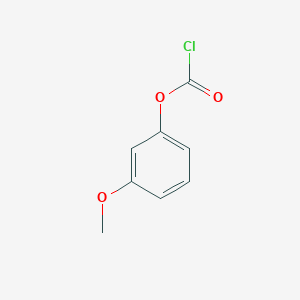
3-Methoxyphenyl chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxyphenyl chloroformate is an organic compound with the molecular formula C9H9ClO3. It is a derivative of phenyl chloroformate, where a methoxy group is substituted at the third position of the phenyl ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxyphenyl carbonochloridate typically involves the reaction of 3-methoxyphenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{3-Methoxyphenol} + \text{Phosgene} \rightarrow \text{3-Methoxyphenyl chloroformate} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of 3-methoxyphenyl carbonochloridate can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methoxyphenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-methoxyphenol and hydrochloric acid.
Reduction: It can be reduced to 3-methoxyphenyl methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form carbamates.
Alcohols: Reacts under basic conditions to form carbonates.
Water: Hydrolysis occurs readily at room temperature.
Major Products Formed:
Carbamates: Formed from reactions with amines.
Carbonates: Formed from reactions with alcohols.
3-Methoxyphenol: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
3-Methoxyphenyl chloroformate is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-methoxyphenyl carbonochloridate involves its reactivity as an electrophile. The carbonyl carbon in the carbonochloridate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form carbamates, carbonates, and other derivatives.
Vergleich Mit ähnlichen Verbindungen
Phenyl Chloroformate: Similar structure but lacks the methoxy group.
Methyl Chloroformate: Contains a methyl group instead of a phenyl group.
4-Bromoanisole: Similar aromatic structure with a bromine substituent instead of a carbonochloridate group.
Uniqueness: 3-Methoxyphenyl chloroformate is unique due to the presence of the methoxy group, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable intermediate in the synthesis of specific pharmaceuticals and agrochemicals.
Eigenschaften
Molekularformel |
C8H7ClO3 |
|---|---|
Molekulargewicht |
186.59 g/mol |
IUPAC-Name |
(3-methoxyphenyl) carbonochloridate |
InChI |
InChI=1S/C8H7ClO3/c1-11-6-3-2-4-7(5-6)12-8(9)10/h2-5H,1H3 |
InChI-Schlüssel |
LRGNRKNRPNHQGB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC=C1)OC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


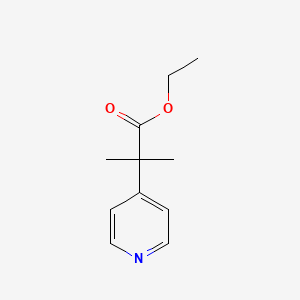
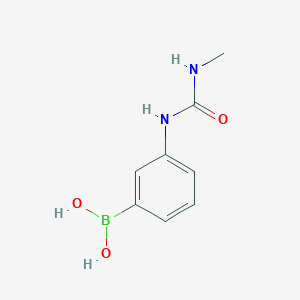
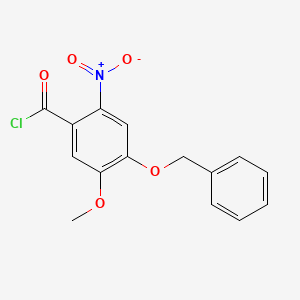
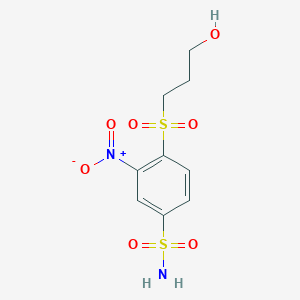
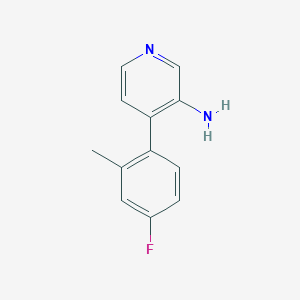

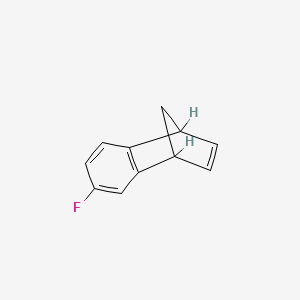
![1-Methoxy-2-nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B8737851.png)
![4-[(4-Methylpiperazin-1-yl)amino]-3-nitrobenzenesulfonamide](/img/structure/B8737853.png)
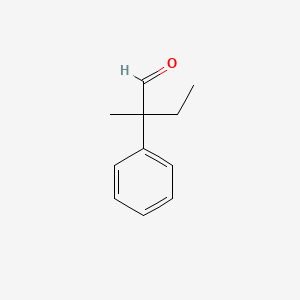
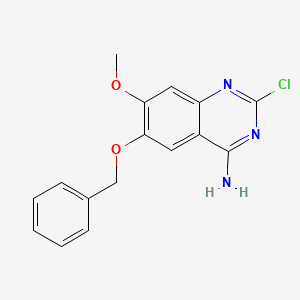

![6-methyl-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B8737878.png)
